Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate
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Overview
Description
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O7. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate typically involves the esterification of 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature and pressure are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of 3-oxo-4,6-dimethoxybenzene-1,2-dicarboxylate.
Reduction: Formation of 3-hydroxy-4,6-dimethoxybenzene-1,2-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which may further interact with biological systems.
Comparison with Similar Compounds
Dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate can be compared with similar compounds such as:
Dimethyl 3,4,5-trimethoxybenzene-1,2-dicarboxylate: Similar structure but with an additional methoxy group.
Dimethyl 3-hydroxy-4,5-dimethoxybenzene-1,2-dicarboxylate: Similar structure but with different positions of the methoxy groups.
This compound: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103577-13-5 |
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Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
dimethyl 3-hydroxy-4,6-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O7/c1-16-6-5-7(17-2)10(13)9(12(15)19-4)8(6)11(14)18-3/h5,13H,1-4H3 |
InChI Key |
FRDRDBRPFMEDBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)C(=O)OC)O)OC |
Origin of Product |
United States |
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